Methyl 4-bromo-3-iodo-5-methoxybenzoate
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Overview
Description
Methyl 4-bromo-3-iodo-5-methoxybenzoate: is an organic compound with the molecular formula C9H8BrIO3 and a molecular weight of 370.97 g/mol . This compound is characterized by the presence of bromine, iodine, and methoxy functional groups attached to a benzoate ester. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Bromination and Iodination: The synthesis of Methyl 4-bromo-3-iodo-5-methoxybenzoate typically involves the bromination and iodination of a methoxybenzoate precursor. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The iodination is usually carried out using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite .
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Esterification: The final step involves the esterification of the brominated and iodinated intermediate with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions: Methyl 4-bromo-3-iodo-5-methoxybenzoate can undergo nucleophilic substitution reactions due to the presence of bromine and iodine atoms. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines .
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Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions. For example, the methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide .
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and substituted amines.
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Mechanism of Action
The specific mechanism of action for Methyl 4-bromo-3-iodo-5-methoxybenzoate depends on its applicationFor example, in drug development, it may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Methyl 3-bromo-4-methoxybenzoate: This compound is similar in structure but lacks the iodine atom.
Methyl 5-iodo-2-methoxybenzoate: This compound has a different substitution pattern but shares the methoxy and iodine functional groups.
Uniqueness:
Methyl 4-bromo-3-iodo-5-methoxybenzoate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and allow for a wider range of chemical transformations compared to similar compounds .
Properties
Molecular Formula |
C9H8BrIO3 |
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Molecular Weight |
370.97 g/mol |
IUPAC Name |
methyl 4-bromo-3-iodo-5-methoxybenzoate |
InChI |
InChI=1S/C9H8BrIO3/c1-13-7-4-5(9(12)14-2)3-6(11)8(7)10/h3-4H,1-2H3 |
InChI Key |
HWXDVKUIBQWQII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)I)Br |
Origin of Product |
United States |
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